3-Chloro-6-methylquinoline
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Overview
Description
3-Chloro-6-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities . The presence of a chlorine atom at the third position and a methyl group at the sixth position in the quinoline ring enhances its chemical reactivity and biological activity.
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: This method involves the coupling of 3-chloroquinoline with methylboronic acid in the presence of a palladium catalyst and a base.
Microwave Irradiation: This method uses microwave irradiation to synthesize quinoline derivatives, providing operational simplicity and greater safety.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the above-mentioned methods, optimized for higher yields and purity.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide and aniline in the presence of a base such as triethylamine.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
- Substituted quinoline derivatives with various functional groups depending on the nucleophile used.
- Oxidized or reduced forms of the original compound.
Scientific Research Applications
3-Chloro-6-methylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial and antimalarial properties.
Medicine: Investigated for its potential anticancer and antiviral activities.
Industry: Utilized in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 3-chloro-6-methylquinoline involves its interaction with various molecular targets and pathways:
DNA Synthesis Inhibition: The compound inhibits DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.
Enzyme Inhibition: It can inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
6-Chloro-4-oxo-N’-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide: Known for its antiproliferative activity against cancer cells.
4-Chloro-6-methylquinoline-2(1H)-one: Exhibits antimicrobial activity.
Uniqueness: 3-Chloro-6-methylquinoline stands out due to its specific substitution pattern, which enhances its chemical reactivity and broadens its range of biological activities compared to other quinoline derivatives.
Properties
CAS No. |
56961-80-9 |
---|---|
Molecular Formula |
C10H8ClN |
Molecular Weight |
177.63 g/mol |
IUPAC Name |
3-chloro-6-methylquinoline |
InChI |
InChI=1S/C10H8ClN/c1-7-2-3-10-8(4-7)5-9(11)6-12-10/h2-6H,1H3 |
InChI Key |
JZLFHUZWDMPHLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)Cl |
Origin of Product |
United States |
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